An In-Depth Technical Guide to the Physicochemical Properties of 3-(1H-pyrrol-1-yl)pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 3-(1H-pyrrol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1H-pyrrol-1-yl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring linked via a nitrogen bridge to a pyrrole ring at the 3-position. This structural motif is of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for designing novel therapeutic agents. Understanding its core physicochemical properties is paramount for predicting its behavior in biological systems, guiding synthetic strategies, and optimizing its potential as a drug candidate. This guide provides a comprehensive analysis of the known and predicted physicochemical properties of 3-(1H-pyrrol-1-yl)pyridine, detailed protocols for its synthesis and analysis, and expert insights into the implications of these properties for drug discovery applications.
Introduction to 3-(1H-pyrrol-1-yl)pyridine in Drug Discovery
The fusion of a pyridine ring, a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring, with a pyrrole nucleus, another privileged five-membered aromatic heterocycle, creates a molecule with unique electronic and steric properties. The specific 3-substitution pattern on the pyridine ring influences the molecule's dipole moment, basicity, and spatial arrangement, distinguishing it from its 2- and 4-isomers. These subtle differences can have profound effects on molecular recognition, target binding, and pharmacokinetic profiles. A thorough characterization of its fundamental properties is the critical first step in harnessing its therapeutic potential.
Core Physicochemical Properties
The physicochemical profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) properties. While experimental data for 3-(1H-pyrrol-1-yl)pyridine is limited, a combination of vendor-supplied information and robust computational predictions provides a strong foundational understanding.
| Property | Value | Source & Notes |
| Molecular Formula | C₉H₈N₂ | - |
| Molecular Weight | 144.17 g/mol | PubChemLite[1] |
| Physical Form | Solid | Sigma-Aldrich |
| CAS Number | 1955541-19-1 (HCl salt) | BLDpharm[2] |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| XlogP | 1.3 | PubChemLite (Predicted)[1] |
| pKa (most basic) | ~4.5 - 5.5 (Predicted) | Based on pyridine (pKa ~5.2) and the electron-withdrawing nature of the pyrrole substituent. The pyridine nitrogen is the primary basic center. |
| pKa (most acidic) | ~17.5 (Predicted) | Based on the N-H acidity of pyrrole.[3] |
| Topological Polar Surface Area (TPSA) | 17.8 Ų | Based on similar structures.[4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and chloroform. | Inferred from structure and logP. |
Spectroscopic and Analytical Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The NMR spectrum is the most powerful tool for the structural elucidation of 3-(1H-pyrrol-1-yl)pyridine. The expected signals are based on the known spectra of pyridine, pyrrole, and closely related isomers like 4-(pyrrol-1-yl)pyridine.
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Ring Protons: Four distinct signals are expected. The proton at C2 (α to nitrogen) will be the most deshielded, appearing as a doublet of doublets around δ 8.6-8.8 ppm. The proton at C6 will also be downfield, likely around δ 8.4-8.6 ppm. Protons at C4 and C5 will be further upfield, in the δ 7.2-7.8 ppm range.
-
Pyrrole Ring Protons: The pyrrole ring exhibits symmetry. The protons at C2' and C5' (α to the nitrogen) will be equivalent, appearing as a triplet around δ 6.8-7.2 ppm. The protons at C3' and C4' (β to the nitrogen) will also be equivalent, appearing as a triplet further upfield, around δ 6.2-6.4 ppm.[5]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Pyridine Ring Carbons: Five signals are expected. The carbons adjacent to the nitrogen (C2, C6) will be the most deshielded, appearing in the δ 145-155 ppm region. The carbon bearing the pyrrole substituent (C3) will be in the δ 135-145 ppm range. The remaining carbons (C4, C5) will appear around δ 120-130 ppm.
-
Pyrrole Ring Carbons: Two signals are expected due to symmetry. The α-carbons (C2', C5') will be around δ 118-122 ppm, and the β-carbons (C3', C4') will be around δ 110-114 ppm.
-
Mass Spectrometry (MS) (Predicted)
Under Electron Ionization (EI), the molecular ion peak (M⁺˙) would be readily observed at m/z = 144. Key fragmentation pathways would likely involve the characteristic loss of HCN (m/z = 27) from either ring, leading to significant fragments at m/z = 117.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations, characteristic of both pyridine and pyrrole rings.
-
~1300-1000 cm⁻¹: C-N stretching and various in-plane bending vibrations.
Chromatographic Profile
A standard reversed-phase HPLC method would be suitable for purity analysis.
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure protonation of the pyridine nitrogen for sharp peak shapes.
-
Detection: UV at 254 nm.
-
Expected Elution: Given its predicted logP of 1.3, it would exhibit moderate retention time under standard gradient conditions.
Synthesis and Purification
The most reliable and versatile method for preparing N-substituted pyrroles from primary amines is the Clauson-Kaas synthesis .[5] This reaction is ideally suited for synthesizing the title compound from commercially available starting materials.
Recommended Synthetic Route: Clauson-Kaas Reaction
This reaction proceeds by the acid-catalyzed condensation of a primary amine, in this case, 3-aminopyridine, with 2,5-dimethoxytetrahydrofuran. The reaction involves the hydrolysis of the furan derivative to succinaldehyde, which then undergoes a double condensation with the amine to form the pyrrole ring.
Detailed Experimental Protocol
Expertise & Experience Insight: The choice of glacial acetic acid as both the solvent and catalyst is a classic and robust method for this reaction. It provides the necessary acidic environment to facilitate the hydrolysis of the acetal and the subsequent imine formation and cyclization, while being a good solvent for the reactants. Microwave irradiation offers a significant advantage over conventional heating by dramatically reducing reaction times from hours to minutes.[4]
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-aminopyridine (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), and glacial acetic acid (5 mL).
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 170°C and hold for 10-15 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 50 mL of ice-cold water.
-
Basification: Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~8). This step is crucial to deprotonate the product and precipitate it from the aqueous solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid should be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield 3-(1H-pyrrol-1-yl)pyridine as a pure solid.
Purification and Characterization Workflow
Key Drug Development Parameters
Lipophilicity (logP) and its Implications
The predicted octanol-water partition coefficient (XlogP) of 1.3 suggests that 3-(1H-pyrrol-1-yl)pyridine has a balanced lipophilic/hydrophilic character.[1] This is a favorable starting point in drug discovery.
-
Causality: A logP in this range (1-3) often correlates with good oral absorption and cell membrane permeability. It is not so lipophilic as to cause solubility issues or sequestration in fatty tissues, nor so hydrophilic that it cannot cross lipid bilayers. This value serves as a baseline that will be modified by the addition of other functional groups during lead optimization.
Acidity/Basicity (pKa) and its Role in Pharmacokinetics
The molecule possesses two key ionizable centers:
-
The Pyridine Nitrogen (Basic): With a predicted pKa of ~4.5-5.5, this nitrogen will be significantly protonated at the pH of the stomach (pH 1-2) but will be predominantly in its neutral form at physiological pH (7.4).
-
Trustworthiness: This dual state is a self-validating system for oral drug design. Protonation in the stomach can enhance solubility for dissolution, while the neutral form is favored in the intestines and bloodstream, facilitating membrane passage. The exact pKa is critical; a slight shift can dramatically alter the fraction of ionized compound and thus impact absorption and distribution.[6]
-
-
The Pyrrole N-H (Acidic): With a pKa of ~17.5, the pyrrole proton is not acidic enough to be ionized under any physiological conditions.[3] Its primary role is as a hydrogen bond donor, which can be a crucial interaction for target binding.
The Interplay of Physicochemical Properties
The core properties of logP and pKa are not independent; they collectively govern a compound's ADME profile. Understanding their interplay is essential for any drug development professional.
Chemical Stability and Handling
-
Stability: The compound is generally stable under standard conditions. However, the pyrrole ring is susceptible to polymerization under strong acidic conditions. The pyridine ring can be oxidized by strong oxidizing agents. It should be stored in a cool, dry place, protected from light and air.
-
Safety and Handling: Vendor safety data indicates that 3-(1H-pyrrol-1-yl)pyridine is harmful if swallowed or inhaled, and causes skin and serious eye irritation. Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are required.
Conclusion
3-(1H-pyrrol-1-yl)pyridine presents a well-balanced physicochemical profile that makes it an attractive starting point for drug discovery programs. Its moderate lipophilicity, strategic basicity, and synthetic accessibility via robust methods like the Clauson-Kaas reaction provide a solid foundation for medicinal chemists. The predictive data and experimental protocols outlined in this guide offer researchers the necessary tools and insights to confidently incorporate this valuable scaffold into their research and development pipelines.
References
-
McCarroll, A. J., & Walton, J. C. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKIVOC, 2009(xiv), 181-190. [Link]
-
PubChem. (n.d.). 3-(1H-pyrrol-1-ylmethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrole. National Center for Biotechnology Information. Retrieved from [Link]
-
Kumar, V., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 946–985. [Link]
-
Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. Retrieved from [Link]
-
Martí-Centelles, V., & Lus-Centelles, M. (2004). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 673(1-3), 131-137. [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Proprep. (n.d.). What is the pKa of pyrrole, and how does its aromaticity contribute to its acidity? Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(1h-pyrrol-1-yl)pyridine (C9H8N2). Université du Luxembourg. Retrieved from [Link]
Sources
- 1. PubChemLite - 3-(1h-pyrrol-1-yl)pyridine (C9H8N2) [pubchemlite.lcsb.uni.lu]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. 3-(1H-pyrrol-1-ylmethyl)pyridine | C10H10N2 | CID 697607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid | C10H8N2O2 | CID 2050101 - PubChem [pubchem.ncbi.nlm.nih.gov]
